molecular formula C10H12N2 B2598104 N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine CAS No. 1408747-90-9

N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine

Cat. No. B2598104
CAS RN: 1408747-90-9
M. Wt: 160.22
InChI Key: OQTNRTFSKLGCOO-UHFFFAOYSA-N
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Description

“N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine” is a chemical compound with the molecular formula C10H16N2 . It is used in the synthesis of copper (II) complexes with multidentate ligands .


Synthesis Analysis

Propargylamines, a class of compounds to which “this compound” belongs, have many pharmaceutical and biological properties . A green approach to synthesize such compounds is very relevant . This involves solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H16N2/c1-8(2)12-7-10-9(3)5-4-6-11-10/h4-6,8,12H,7H2,1-3H3 .


Chemical Reactions Analysis

“this compound” is used in the synthesis of copper (II) complexes with multidentate ligands . A radical mechanism for the catalysis was confirmed by the fact that addition of radical scavengers such as TEMPO into the reaction mixture could severely suppress the catalysis .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 164.25 . It is a liquid at room temperature .

Scientific Research Applications

Expedient Synthesis of N-Methyl- and N-Alkylamines

N-Methyl- and N-alkylamines are significant in academic research and industrial production, given their roles in life-science molecules. A novel method for their synthesis involves reductive amination using cobalt oxide nanoparticles, demonstrating an efficient, cost-effective approach for generating these amines from nitroarenes or amines and formaldehyde or aldehydes in the presence of formic acid (Senthamarai et al., 2018).

Catalytic Aminocarbonylation of Nitrogen-containing Iodo-heteroaromatics

The catalytic aminocarbonylation of 2-iodopyridine, 3-iodopyridine, and iodopyrazine using palladium results in N-substituted nicotinamides and related compounds, showcasing an efficient pathway to synthesize biologically relevant molecules (Takács et al., 2007).

Synthesis and Bioactivities of Pyrazole Derivatives

The synthesis of N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine and related compounds demonstrates their significance in drug discovery. These compounds are studied for their antitumor, antifungal, and antibacterial activities, revealing the role of N-methyl- and N-alkylamines in developing new therapeutic agents (Titi et al., 2020).

Group 10 Metal Aminopyridinato Complexes

These complexes are synthesized for applications in catalysis, such as aryl-Cl activation and hydrosilane polymerization, illustrating the utility of N-alkylated amines in developing new catalytic processes (Deeken et al., 2006).

Ni(0)/NHC-catalyzed Amination

The amination of N-heteroaryl methyl ethers via the cleavage of carbon–oxygen bonds using a Ni(0)/NHC-based catalyst system is crucial for the synthesis of aminopyridine and related heteroarenes, highlighting innovative approaches to N-alkylation (Tobisu et al., 2012).

Inorganic-organic Hybrid Material Based on Amine-functionalized Zeolite

The study of amine compound functionalized on zeolite Y for catalyst lifetime enhancement in transesterification reactions points to the importance of N-alkylamines in materials science and green chemistry (Samerjit et al., 2016).

properties

IUPAC Name

N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-3-6-11-8-10-9(2)5-4-7-12-10/h1,4-5,7,11H,6,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTNRTFSKLGCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CNCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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